3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene
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Overview
Description
2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene is an aromatic compound with a complex structure characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the halogenation of a methoxy-substituted benzene derivative, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens and a methoxy group can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-difluoro-1-iodobenzene: Lacks the methoxy group, which can affect its reactivity and applications.
2-chloro-4,6-difluoro-3-methoxybenzene: Lacks the iodine atom, which can influence its suitability for coupling reactions.
4,6-difluoro-1-iodo-3-methoxybenzene:
Uniqueness
The combination of chlorine, fluorine, iodine, and methoxy groups in 2-chloro-4,6-difluoro-1-iodo-3-methoxybenzene makes it unique, providing a distinct set of chemical properties that can be leveraged in various applications. Its structure allows for diverse reactivity and potential for modification, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H4ClF2IO |
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Molecular Weight |
304.46 g/mol |
IUPAC Name |
3-chloro-1,5-difluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-4(10)2-3(9)6(11)5(7)8/h2H,1H3 |
InChI Key |
YOTYBHYAPNBTMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)I)Cl |
Origin of Product |
United States |
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